molecular formula C14H8ClNO2 B7752930 4-Chlorobenzo[h]quinoline-3-carboxylic acid

4-Chlorobenzo[h]quinoline-3-carboxylic acid

Cat. No.: B7752930
M. Wt: 257.67 g/mol
InChI Key: NDMXXEOZWWSPGX-UHFFFAOYSA-N
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Description

4-Chlorobenzo[h]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzo[h]quinoline-3-carboxylic acid typically involves the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes. Techniques such as microwave-assisted synthesis, which offers a greener and more sustainable approach, can be employed . Additionally, the use of recyclable catalysts and solvent-free conditions can further enhance the efficiency and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[h]quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . These products often exhibit significant biological activities and are of interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[h]quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chlorobenzo[h]quinoline-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific chlorine substitution, which imparts unique chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-chlorobenzo[h]quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-12-10-6-5-8-3-1-2-4-9(8)13(10)16-7-11(12)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXXEOZWWSPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C(=CN=C32)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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